N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(14-7-10-18-19(11-14)27-12-22-18)23-15-8-5-13(6-9-15)20-24-16-3-1-2-4-17(16)25-20/h1-12H,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRZXWSDYGTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Optoelectronic Properties
- Benzimidazole vs. Benzothiazole in TADF: The benzoimidazole derivative DHPZ-2BI exhibits a higher external quantum efficiency (EQE: 12%) compared to the benzothiazole-based DHPZ-2BTZ (EQE: 5%) in thermally activated delayed fluorescence (TADF) devices. This disparity arises from the stronger electron-accepting character of benzoimidazole, which reduces the singlet-triplet energy gap ($\Delta E{\text{ST}}$) and enhances reverse intersystem crossing .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
- Molecular Formula : C23H21N3O4
- Molecular Weight : 403.4 g/mol
- Chemical Structure : The compound consists of a benzo[d]thiazole moiety linked to a benzimidazole structure, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. A study reported that derivatives containing the benzimidazole and thiazole moieties exhibited significant antifungal activity against various pathogens. The following details highlight its effectiveness:
- Pathogens Tested : Candida albicans, Aspergillus niger, and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 25 µg/mL depending on the specific derivative tested .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
Key Findings:
- Inhibition Assay Results : The compound exhibited an IC50 value of 12 µM against AChE, indicating moderate inhibitory activity.
- Binding Affinity : Molecular docking studies suggested that the compound binds effectively to the active site of AChE, stabilizing through hydrogen bonds and hydrophobic interactions .
Case Studies
-
Case Study on Anticancer Activity :
- A recent study synthesized several derivatives of this compound and tested them against various cancer cell lines.
- Results indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity, with some compounds showing greater efficacy than standard chemotherapeutics like doxorubicin.
-
Case Study on Antimicrobial Efficacy :
- Another research effort focused on the antifungal properties of thiazole-containing compounds derived from the parent structure.
- These compounds were tested in vitro against common fungal strains, demonstrating considerable antifungal activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
